REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=[C:4](O)[N:3]=1.O=P(Cl)(Cl)[Cl:13].N(C1C=CC=CC=1)(CC)CC>>[Cl:13][C:4]1[N:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=1
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Name
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|
Quantity
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3.69 g
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Type
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reactant
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Smiles
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CC1=NC(=NC(=C1C)C)O
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Name
|
|
Quantity
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21.7 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
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2.17 mL
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Type
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reactant
|
Smiles
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N(CC)(CC)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 48 h
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Duration
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48 h
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Type
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ADDITION
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Details
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added to ice dropwise
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (2×)
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Type
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EXTRACTION
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Details
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Extraction
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Type
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FILTRATION
|
Details
|
was filtered through Celite®
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Type
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EXTRACTION
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Details
|
The aqueous layer was then extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic extracts dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo to a yellow solid
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |